N-(1-ethyl-1H-pyrazol-4-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-(1-ETHYL-1H-PYRAZOL-4-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a heterocyclic compound that features a unique combination of pyrazole, triazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves the annulation of pyrimidine moiety to a triazole ring or vice versa . The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of microwave-assisted synthesis and other green chemistry techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N~7~-(1-ETHYL-1H-PYRAZOL-4-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, organic solvents, and catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce various substituents to the heterocyclic rings .
Scientific Research Applications
N~7~-(1-ETHYL-1H-PYRAZOL-4-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Known for its energetic properties and thermal stability.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: An energetic material with high performance.
Uniqueness
N~7~-(1-ETHYL-1H-PYRAZOL-4-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its combination of pyrazole, triazole, and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15N7O |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-(1-ethylpyrazol-4-yl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C17H15N7O/c1-2-23-10-13(9-19-23)21-16(25)15-8-14(12-6-4-3-5-7-12)22-17-18-11-20-24(15)17/h3-11H,2H2,1H3,(H,21,25) |
InChI Key |
XGUXJVYKXYLDQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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